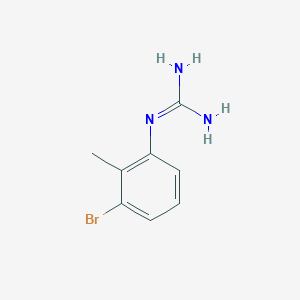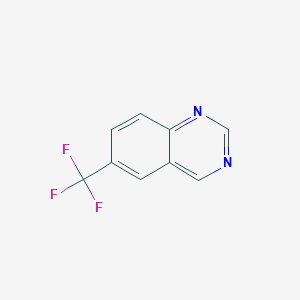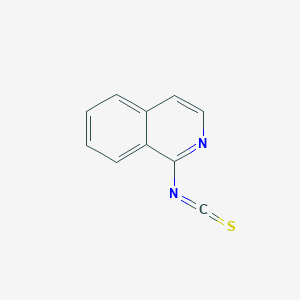![molecular formula C11H11F3N2 B13682075 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole](/img/structure/B13682075.png)
5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-methylimidazole under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the imidazole ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce fully hydrogenated imidazole compounds.
Scientific Research Applications
5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative without the trifluoromethyl group.
3-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of the target compound.
5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide: A related compound with similar structural features.
Uniqueness
The presence of both the methyl and trifluoromethyl groups in 5-Methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydroimidazole imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its simpler counterparts.
Properties
Molecular Formula |
C11H11F3N2 |
|---|---|
Molecular Weight |
228.21 g/mol |
IUPAC Name |
5-methyl-2-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C11H11F3N2/c1-7-6-15-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16) |
InChI Key |
SDJZBZOMURNHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Ethyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13682003.png)
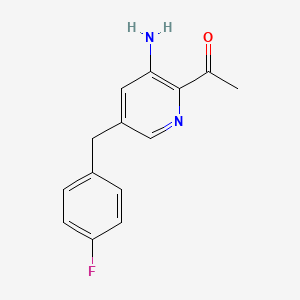
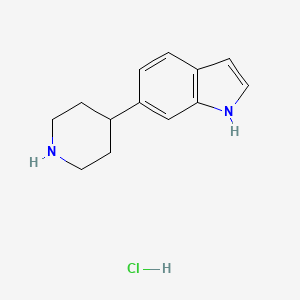
![6-Iodo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13682022.png)

![2-Methyl-5-oxaspiro[3.5]nonan-8-ol](/img/structure/B13682036.png)
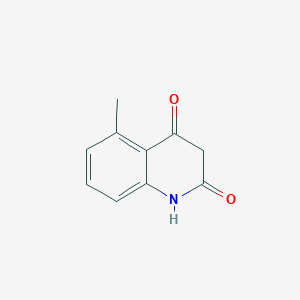
![Methyl 6-Chloro-5-methoxy-3-[(4-morpholinophenyl)amino]pyrazine-2-carboxylate](/img/structure/B13682054.png)
![1,4-Dimethyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13682067.png)

